4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one
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Overview
Description
4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one is an organic compound with a complex structure that includes a furanone ring, a phenyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 2-bromo-1-phenylethanone to form an intermediate, which is then cyclized to produce the furanone ring. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted furanones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: This compound has a similar furanone ring structure but with different substituents.
4-Chloro-3-phenoxyphenylacetic acid: Another compound with a phenoxy group and a chloro substituent, but with a different core structure.
Uniqueness
4-Chloro-5-(2-oxo-2-phenylethyl)-3-phenoxyfuran-2(5H)-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Properties
CAS No. |
88969-76-0 |
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Molecular Formula |
C18H13ClO4 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
3-chloro-2-phenacyl-4-phenoxy-2H-furan-5-one |
InChI |
InChI=1S/C18H13ClO4/c19-16-15(11-14(20)12-7-3-1-4-8-12)23-18(21)17(16)22-13-9-5-2-6-10-13/h1-10,15H,11H2 |
InChI Key |
YHFAIJYOTDDUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2C(=C(C(=O)O2)OC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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